molecular formula C22H23N3O4 B2365685 1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034388-29-7

1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No.: B2365685
CAS No.: 2034388-29-7
M. Wt: 393.443
InChI Key: AFTJHGBEOFTWQI-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications

Bioreductive Antitumor Agents : Research on 2-cyclopropylindoloquinones and their analogues has demonstrated their potential as bioreductively activated antitumor agents. These compounds exhibit significant cytotoxicity against hypoxic cells, which is crucial for targeting tumor environments that are often characterized by low oxygen levels. The presence of cyclopropyl groups significantly enhances their effectiveness, suggesting radical ring-opening reactions as a contributing factor to their cytotoxicity. This insight points to the relevance of cyclopropyl-containing compounds in developing more effective cancer therapies (Naylor et al., 1997).

Cyclopropane Ring-Opening Reactions : The Lewis acid-catalyzed cyclopropane ring-opening/Friedel-Crafts alkylation sequence is a notable method for synthesizing functionalized hydropyrido[1,2-a]indole-6(7H)-ones. This technique highlights the versatility of cyclopropane-containing molecules in synthetic chemistry, enabling the production of complex heterocyclic structures with high yields. Such methodologies are fundamental in constructing pharmacologically relevant compounds (Patil et al., 2011).

Antibacterial and Antitumor Activities : Cyclopropamitosenes and related indolequinones have been synthesized and evaluated for their biological activities, including antibacterial and antitumor effects. The study of these compounds contributes to understanding the structure-activity relationships crucial for designing new therapeutic agents. The modification of methoxy groups and introduction of amino substituents have shown varied impacts on their cytotoxicity, underscoring the importance of precise molecular design in drug development (Cotterill et al., 1994).

Chemical Synthesis and Modification : The synthesis of benzocarbapenems from indoles demonstrates the capability to create structurally diverse and complex molecules from simpler indole derivatives. This research area is critical for developing new synthetic pathways and discovering novel compounds with potential therapeutic applications (Coulton et al., 1998).

Enzymatic Biosynthesis : Understanding the enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis in natural products is vital for exploring the potential of these three-membered ring structural elements in drug discovery. The inherent ring strain in these moieties is often responsible for the biological activities of compounds containing them, making them attractive targets for developing potent therapeutic agents (Thibodeaux et al., 2012).

Properties

IUPAC Name

1-cyclopropyl-4-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-13-7-17(10-21(26)25(13)15-4-5-15)29-18-11-24(12-18)22(27)20-8-14-3-6-16(28-2)9-19(14)23-20/h3,6-10,15,18,23H,4-5,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTJHGBEOFTWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=C(N4)C=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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